2-(1,4-Dihydroquinazolin-4-yl)acetonitrile
Description
Background and Significance of Dihydroquinazoline (B8668462) Frameworks in Medicinal Chemistry and Chemical Biology
The quinazoline (B50416) ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, and its reduced derivatives like dihydroquinazolines, represent a "privileged scaffold" in the fields of medicinal chemistry and chemical biology. marquette.edunih.govresearchgate.netrsc.orgnih.gov These nitrogen-containing heterocyclic compounds are of considerable interest due to the diverse and potent biological activities exhibited by their derivatives. nih.govmdpi.com The structural framework of dihydroquinazolines serves as a core component in numerous natural products, particularly alkaloids, as well as in a variety of synthetic molecules with therapeutic applications. nih.govbohrium.com
The significance of this framework is underscored by its presence in a range of approved drugs. For example, quinazoline-based drugs include Prazosin and Doxazosin, used for treating hypertension, and Erlotinib and Gefitinib, which are utilized in cancer therapy. marquette.edu The versatility of the dihydroquinazoline core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This has led to the development of compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antioxidant, and antiviral properties. nih.govmdpi.comresearchgate.netresearchgate.net The widespread utility and proven therapeutic value of this scaffold make its derivatives attractive targets for drug discovery and development programs. bohrium.comresearchgate.net
Rationale for Investigating 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile as a Chemical Entity
The rationale for a focused investigation of this compound stems from two key aspects of its structure: the established biological potential of the dihydroquinazoline core and the synthetic versatility of the acetonitrile (B52724) moiety. Given that the dihydroquinazoline framework is a well-established pharmacophore, incorporating it into a novel molecule is a promising strategy for discovering new bioactive agents.
The acetonitrile group (-CH₂CN) is a particularly valuable functional group in synthetic organic chemistry. chemicalbook.comwikipedia.org The nitrile can be hydrolyzed to carboxylic acids, reduced to amines, or reacted with organometallic reagents to form ketones. This chemical reactivity provides a versatile handle for generating a library of diverse derivatives from a single precursor. By modifying the acetonitrile group of the target compound, researchers can systematically alter its steric and electronic properties, which is a fundamental approach in structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy. The investigation of this compound is therefore driven by its potential to serve as a key intermediate for synthesizing novel compounds with potentially enhanced or new biological activities. lookchem.com
Overview of Current Research Landscape and Gaps Pertaining to the Compound
Despite the extensive research into the broader family of quinazolines and their derivatives, the specific compound this compound remains largely unexplored. A review of the scientific literature and chemical databases reveals a significant gap in knowledge. While there is a wealth of information on the synthesis and biological evaluation of related structures like 2,3-dihydroquinazolin-4(1H)-ones, there is a notable absence of published data for this compound. nih.govresearchgate.netnih.govresearchgate.net
Publicly available chemical databases, such as PubChem, list the compound but lack associated literature references, experimental data, or patents, providing only computationally predicted properties. uni.lu This indicates that its synthesis, characterization, and reactivity have not been formally documented. The current research landscape is therefore characterized by a foundational gap: the absence of a reliable synthetic route to obtain the compound and the subsequent lack of any experimental data regarding its physicochemical properties, spectroscopic signature, or biological activity. This presents a clear opportunity for original research to synthesize and characterize this novel chemical entity, thereby filling a void in the chemical literature.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C10H9N3 |
| Monoisotopic Mass | 171.07965 Da |
| XlogP | 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Data sourced from computational predictions, as experimental data is not currently available. uni.lu
Scope and Objectives of the Academic Research Outline
Addressing the identified research gaps requires a foundational investigation into the chemistry and potential bioactivity of this compound. The scope of such a research project would be to establish the fundamental chemical profile of the compound and to conduct an initial exploration of its therapeutic potential.
The primary objectives of this research would be:
Properties
IUPAC Name |
2-(1,4-dihydroquinazolin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,10H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMIDMAOHOTZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=CN2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Historical Context of Dihydroquinazoline (B8668462) Synthesis Relevant to 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile
The synthesis of the dihydroquinazoline core has historically been achieved through various classical condensation reactions. These early methods often involved the cyclization of 2-aminobenzylamines or related ortho-substituted anilines with a one-carbon unit source, such as aldehydes or their derivatives. While not specifically targeting the acetonitrile-substituted derivative, these foundational methods laid the groundwork for the development of more sophisticated synthetic strategies.
Early approaches frequently relied on harsh reaction conditions, such as high temperatures and strong acids or bases, and often resulted in modest yields and limited substrate scope. The primary transformation involved the formation of a Schiff base between the 2-aminobenzylamine and an aldehyde, followed by an intramolecular cyclization to form the dihydroquinazoline ring. The introduction of a substituent at the 2-position was typically dictated by the choice of the aldehyde. However, the direct introduction of an acetonitrile (B52724) group at the 4-position was not a feature of these early methods.
Development of Novel Synthetic Routes to this compound
Modern synthetic chemistry has seen the emergence of more efficient and versatile methods for the construction of heterocyclic scaffolds, including dihydroquinazolines. While specific literature on the synthesis of this compound is limited, the synthesis of closely related analogues, such as (Z)-2-[quinazolin-4(3H)-ylidene]acetonitriles, has been reported. A notable one-pot method involves the reaction of N-(2-cyanophenyl)alkanimidates with 2-lithioacetonitrile. This reaction proceeds through the addition of the lithiated acetonitrile to the cyano carbon, followed by an intramolecular attack of the resulting imino anion on the imidate carbon, leading to ring closure and the formation of the quinazoline-ylidene acetonitrile scaffold. lookchem.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. For the synthesis of dihydroquinazolinone derivatives, a related class of compounds, three-component reactions of isatoic anhydride, aldehydes, and ammonium (B1175870) acetate (B1210297) have been successfully employed under solvent-free conditions. samipubco.comechemcom.com This approach offers advantages such as operational simplicity, high atom economy, and good to high yields. samipubco.comechemcom.com A domino three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines has also been developed for the synthesis of diversely substituted 3,4-dihydroquinazolines. acs.orgnih.gov This metal-free method proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov While a direct MCR for this compound has not been explicitly detailed, these strategies provide a conceptual framework for its potential one-pot synthesis.
Table 1: Examples of Multicomponent Reactions for Dihydroquinazoline Synthesis
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Isatoic anhydride | Aromatic aldehydes | Ammonium acetate | SnCl₂·2H₂O, 110 °C, solvent-free | 2,3-Dihydroquinazolin-4(1H)-ones | samipubco.comechemcom.com |
| Arenediazonium salts | Nitriles | Bifunctional anilines | Metal-free, mild conditions | 3,4-Dihydroquinazolines | acs.orgnih.gov |
Transition Metal-Catalyzed Approaches
Transition metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles. Various transition metals, including copper, manganese, and iron, have been employed in the synthesis of quinazolines and their derivatives. nih.gov For instance, copper-catalyzed aerobic oxidative synthesis using a Cu/N-ligand/TEMPO system has been used for the synthesis of quinazolines from 2-aminobenzylamines and aldehydes. nih.gov Manganese dioxide (α-MnO₂) has been utilized as a robust and reusable heterogeneous catalyst for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. nih.gov Iron-catalyzed aerobic dehydrogenative cyclization of 2-aminobenzylamines with aldehydes also provides an efficient route to quinazolines. While these methods typically lead to the fully aromatized quinazoline (B50416) ring system, they highlight the potential for developing transition metal-catalyzed routes to dihydroquinazoline intermediates, which could then be further functionalized to introduce the acetonitrile group.
Table 2: Selected Transition Metal-Catalyzed Syntheses of Quinazolines
| Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|
| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines, Aldehydes | Aerobic oxidation, scalable | nih.gov |
| α-MnO₂ | 2-Aminobenzylamines, Alcohols | Heterogeneous, reusable catalyst | nih.gov |
| FeCl₂·4H₂O/phenanthroline | (2-Aminophenyl)methanols, Benzamides | Broad substrate scope, atom economical | nih.gov |
Organocatalytic Methods
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds. Various organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and p-sulfonic acid calix samipubco.comarene, have been successfully used in the synthesis of dihydroquinazolinones. nih.gov For example, the direct cyclo-condensation of anthranilamide with aldehydes can be efficiently catalyzed by p-sulfonic acid calix samipubco.comarene in water, providing a green synthetic route to 2,3-dihydroquinazolin-4(1H)-ones. nih.gov While the direct application of organocatalysis to the synthesis of this compound is yet to be reported, the success of these methods for related structures suggests their potential applicability.
Flow Chemistry Applications in Synthesis
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and potential for automation and scalability. While the application of flow chemistry to the synthesis of this compound has not been specifically described, the continuous-flow synthesis of other nitrogen-containing heterocycles and active pharmaceutical ingredients is well-documented. nih.govnih.govthieme-connect.de These processes often involve the use of packed-bed reactors, microreactors, and in-line purification techniques to achieve efficient and high-throughput synthesis. nih.govthieme-connect.de The development of a flow-based synthesis for the target compound could offer significant advantages in terms of process optimization and scale-up.
Stereoselective and Enantioselective Synthesis of this compound and its Analogues
The development of stereoselective and enantioselective methods for the synthesis of dihydroquinazolines is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. The carbon atom at the 4-position of the dihydroquinazoline ring in the target molecule is a stereocenter, meaning that the compound can exist as a pair of enantiomers.
While specific methods for the enantioselective synthesis of this compound are not yet prevalent in the literature, the field of asymmetric organocatalysis has shown great promise in the synthesis of other chiral heterocyclic compounds. Chiral Brønsted acids or bases, for example, could potentially be employed to catalyze the cyclization step in a stereoselective manner. The development of such methods would be a significant advancement in the synthesis of this class of compounds, enabling the preparation of enantiomerically pure samples for biological evaluation.
Asymmetric Catalysis in C-C and C-N Bond Formation
The key challenge in synthesizing enantiomerically pure this compound lies in the stereocontrolled formation of the C4 aminal carbon. Asymmetric catalysis offers a powerful tool for this purpose, primarily through the enantioselective construction of the C-N bond during the cyclization step.
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as effective catalysts for the asymmetric synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which are structurally analogous to the dihydroquinazoline core. nih.gov These catalysts function by activating the imine intermediate formed from the condensation of an anthranilamide derivative and an aldehyde, facilitating a highly enantioselective intramolecular C-N bond formation. nih.gov A similar strategy could be envisioned for the synthesis of the target compound, likely involving the condensation of 2-aminobenzonitrile (B23959) with a suitable three-carbon synthon in the presence of a chiral catalyst.
Weak Brønsted acid-catalyzed asymmetric aza-conjugate addition reactions have also been developed for the synthesis of 3,4-dihydroquinazoline-containing structures. nih.gov This methodology utilizes dual hydrogen-bond donating bistriflamides to activate α,β-unsaturated esters towards intramolecular addition of a guanidinyl nucleophile, suggesting that carefully designed substrates could undergo catalytic cyclization to form the desired dihydroquinazoline core with high enantioselectivity. nih.gov
Furthermore, N-heterocyclic carbene (NHC) organocatalysis has been employed for the atroposelective synthesis of axially chiral benzonitriles, demonstrating the ability of these catalysts to control chirality during C-N group formation. nih.govresearchgate.net While this applies to axial chirality, it underscores the potential of NHC catalysis in complex nitrile-containing molecule synthesis.
Table 1: Examples of Asymmetric Catalysis in the Synthesis of Related Heterocycles
| Catalyst Type | Reaction | Substrates | Stereoselectivity |
|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Asymmetric Fluorocyclization | Olefinic Anthranilamide Derivatives | Up to 98% ee, >20:1 dr nih.gov |
| Bifunctional Thiourea-Ammonium Salts | Michael Addition / Cyclization | β-keto esters, α,β-unsaturated aldehydes, primary amines | High enantioselectivity researchgate.net |
Chiral Auxiliary-Based Approaches
Chiral auxiliaries provide a reliable, albeit less atom-economical, method for stereochemical control. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com
For the synthesis of the this compound core, a chiral auxiliary could be attached to the anthranilamide precursor. For instance, condensation of an N-acylated anthranilamide, where the acyl group is a chiral auxiliary (e.g., an amino acid derivative), with an aldehyde can lead to the formation of diastereomeric dihydroquinazolinone products. nih.gov These diastereomers can then be separated chromatographically, followed by the removal of the auxiliary to yield the enantiopure product. However, challenges such as racemization during auxiliary cleavage must be carefully managed. nih.gov
Commonly used chiral auxiliaries that could be adapted for this purpose include Evans oxazolidinones, camphor (B46023) sultams, and pseudoephedrine. wikipedia.orgsigmaaldrich.com The choice of auxiliary can significantly influence the diastereomeric ratio of the cyclization products.
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms rigid chelated intermediates, providing high stereocontrol. sigmaaldrich.com |
| Camphorsultam | Michael additions, Claisen rearrangements | Offers high diastereoselectivity, often superior to oxazolidinones. wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation | Forms crystalline derivatives, easily separable; auxiliary is readily cleaved. sigmaaldrich.com |
Diastereoselective Control in Cyclization Reactions
Diastereoselective strategies are employed when a molecule already contains one or more stereocenters, and the goal is to control the formation of a new one. In the context of the dihydroquinazoline core, if a chiral center is present elsewhere in the starting material (e.g., a substituent on the aromatic ring or on the nitrogen atom), it can influence the stereochemical outcome of the cyclization reaction.
For instance, a [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been shown to produce highly substituted tetrahydroquinolines with excellent diastereoselectivity (>20:1 dr). nih.gov This type of reaction, which controls the formation of a six-membered nitrogen-containing ring, demonstrates how existing structural features can direct the stereochemistry of a cyclization. A similar principle could be applied to the synthesis of the dihydroquinazoline system, where a chiral group on a precursor molecule directs the facial selectivity of the intramolecular cyclization, leading to a diastereomerically enriched product.
Catalytic systems can also be employed to achieve high diastereoselectivity. Asymmetric fluorocyclization reactions using double axially chiral anionic phase-transfer catalysts have been used to synthesize fluorine-bearing dihydroquinazolones with high diastereo- and enantioselectivities. nih.gov
Derivatization and Structural Modification Strategies for this compound Core
Once the core structure of this compound is synthesized, its properties can be fine-tuned through various derivatization and modification strategies. These modifications can be targeted at the acetonitrile side chain, the quinazoline ring system, or through isosteric replacements of key functional groups.
Functionalization at the Acetonitrile Moiety
The acetonitrile group (–CH₂CN) is a versatile functional handle for further chemical modifications. The methylene (B1212753) protons (α-protons) adjacent to the nitrile group are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, allowing for the introduction of a wide range of substituents.
Alkylation: Reaction of the carbanion with alkyl halides (R-X) would lead to the formation of α-substituted derivatives, yielding 2-(1-(1,4-dihydroquinazolin-4-yl)alkanenitrile) structures.
Aldol-type Condensation: Reaction with aldehydes or ketones would produce β-hydroxy nitrile derivatives.
Michael Addition: Conjugate addition to α,β-unsaturated systems would allow for the extension of the carbon chain.
The nitrile group itself can be transformed into other functional groups:
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (2-(1,4-dihydroquinazolin-4-yl)acetic acid) or a primary amide (2-(1,4-dihydroquinazolin-4-yl)acetamide).
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (2-(1,4-dihydroquinazolin-4-yl)ethan-1-amine).
Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for example with sodium azide, to form a tetrazole ring, a common bioisostere for carboxylic acids.
Electrochemical methods also offer a pathway for transformations involving acetonitrile, which can act as a carbon or nitrogen source in the synthesis of amides and other nitrogen-containing heterocycles. rsc.org
Substituent Introduction on the Quinazoline Ring System
Modification of the quinazoline ring allows for systematic exploration of structure-activity relationships. Substituents can be introduced on both the benzene (B151609) ring and the dihydropyrimidine (B8664642) portion of the scaffold.
Benzene Ring Functionalization: The synthesis can start from pre-functionalized isatoic anhydrides or anthranilamides, which is a common strategy for introducing substituents at positions 5, 6, 7, or 8 of the quinazoline core. nih.govopenmedicinalchemistryjournal.com This allows for the incorporation of a wide variety of groups, including halogens, alkyl, alkoxy, and nitro groups. These groups can then be further manipulated post-cyclization. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or diazotized.
N1 and N3 Functionalization: The nitrogen atoms in the dihydropyrimidine ring are potential sites for substitution. The N1 and N3 positions can be alkylated or acylated using appropriate electrophiles under basic conditions. This allows for the introduction of diverse functionalities that can modulate the steric and electronic properties of the molecule. For instance, various 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones have been synthesized by reacting N-substituted anthranilamides with aldehydes. rsc.org
Isosteric Replacements and Bioisosterism Studies
For this compound, several isosteric replacements can be considered:
Nitrile Group Bioisosteres: The nitrile group is often used as a polar functional group and a hydrogen bond acceptor. It can be replaced by other groups with similar properties. A prominent example is the tetrazole ring, which is a well-established bioisostere for the carboxylic acid group but can also be considered a replacement for the nitrile due to its similar size, planarity, and acidic nature of the N-H proton. nih.gov Other potential replacements include oxadiazoles (B1248032) or an acetyl group.
Ring System Isosteres: The quinazoline ring itself can be modified. For example, replacing one of the nitrogen atoms with a CH group would lead to a dihydroquinoline scaffold. Conversely, replacing a CH group in the benzene ring with a nitrogen atom would result in a dihydropyridopyrimidine system. Such changes can significantly impact the molecule's basicity, solubility, and hydrogen bonding capacity.
Divalent Isosteres: The C-N-C linkage within the dihydropyrimidine ring could be subject to isosteric replacement. For instance, replacing the N1-H with an oxygen atom would yield a dihydrobenzoxazine derivative. u-tokyo.ac.jp
These modifications are crucial for fine-tuning the molecule's properties, potentially affecting its interactions with biological targets and its pharmacokinetic profile.
Despite a comprehensive search for scientific literature focusing on the chemical compound "this compound," no specific information regarding its synthetic methodologies, mechanistic investigations, or computational studies was found.
The performed searches for "synthesis and mechanistic investigation of this compound," "spectroscopic studies on the formation of this compound," "computational analysis of the reaction pathway for this compound synthesis," "reaction intermediates in the synthesis of this compound," and "transition state analysis of this compound formation" did not yield any relevant results for this specific compound.
While general information on the synthesis and computational analysis of other quinazoline and dihydroquinazoline derivatives is available, the strict requirement to focus solely on "this compound" and adhere to a detailed outline concerning its specific reaction mechanisms cannot be fulfilled based on the currently accessible information. There is a lack of published research detailing the elucidation of its reaction pathways through spectroscopic methods or computational studies on its reaction intermediates and transition states.
Therefore, the requested article on the "" of "this compound," with a specific focus on "Mechanistic Investigations of Synthetic Reactions," cannot be generated at this time due to the absence of specific scientific data for this particular compound.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic and Geometric Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and molecular geometry, which are fundamental to a molecule's reactivity and interaction with biological targets.
Molecular Orbital Analysis and Reactivity Prediction of the Dihydroquinazoline (B8668462) Core
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
For the dihydroquinazoline core of 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile, molecular orbital analysis can pinpoint the regions most susceptible to electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich portions of the molecule, often the nitrogen atoms and the aromatic ring, indicating these are likely sites for oxidation or interaction with electrophiles. Conversely, the LUMO is distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack.
From these calculations, various chemical reactivity descriptors can be derived. These parameters provide a quantitative measure of the molecule's reactivity. Analysis of the frontier molecular orbitals is a powerful method for explaining the electronic transitions and reactivity within molecules. sapub.org
Table 1: Calculated Reactivity Descriptors for this compound (Illustrative data based on typical values for similar heterocyclic compounds)
| Parameter | Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.45 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 6.25 | The energy required to remove an electron |
| Electron Affinity (A) | 1.80 | The energy released when an electron is added |
| Electronegativity (χ) | 4.025 | The power of an atom to attract electrons to itself |
| Chemical Hardness (η) | 2.225 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.449 | Reciprocal of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | 3.64 | A measure of the electrophilic power of a molecule |
This interactive table provides calculated quantum chemical parameters that describe the reactivity of this compound. These values are derived from the energies of the frontier molecular orbitals.
Conformational Landscape Exploration and Energy Minima Identification
By systematically rotating the rotatable bonds and calculating the corresponding energies, a detailed map of the conformational space can be generated. This allows for the identification of the global energy minimum, which represents the most stable conformation of the molecule, as well as other low-energy local minima. Understanding the relative populations of these conformers at physiological temperatures is crucial, as the biologically active conformation may not necessarily be the one with the lowest energy.
Prediction of Spectroscopic Signatures for Novel Derivatives
Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions are invaluable for characterizing novel derivatives of this compound and for validating experimental data. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. Similarly, the calculation of NMR chemical shifts (1H and 13C) can help in the structural elucidation of newly synthesized compounds. tandfonline.comnih.gov
Predicting the UV-Visible spectrum through time-dependent DFT (TD-DFT) calculations can provide insights into the electronic transitions occurring within the molecule. This information is particularly useful for understanding the photophysical properties of the compound and its derivatives.
Molecular Modeling and Simulation
While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study the interactions of the molecule with its biological environment, such as a protein target.
Ligand-Target Docking and Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can be performed against various protein targets to identify potential biological activities. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function.
The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity.
Table 2: Illustrative Docking Results for this compound with a Kinase Target
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with the protein |
| Interacting Residues | Met793, Leu718, Cys797 | Key amino acid residues in the binding site |
| Type of Interactions | Hydrogen bond, Hydrophobic, π-π stacking | Nature of the forces stabilizing the complex |
This interactive table summarizes the typical output of a molecular docking study, showing the predicted binding affinity and key interactions of this compound with a hypothetical protein kinase target.
Molecular Dynamics Simulations for Binding Dynamics and Stability Assessment
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. researchgate.netresearchgate.net Starting from the docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the assessment of the stability of the ligand in the binding pocket and the conformational changes that may occur upon binding.
Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking scores, providing a more reliable estimate of the ligand's potency. These simulations can reveal the dynamic behavior of the ligand-enzyme complex. nih.gov
No Specific Research Found for "this compound" Protein-Ligand Interaction Network Analysis
Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies detailing the network analysis of protein-ligand interactions for the compound “this compound” could be located.
Network analysis of protein-ligand interactions is a highly specific computational method that elucidates the complex web of interactions between a ligand and its protein target at an atomic level. This analysis requires dedicated in-silico studies, such as molecular dynamics simulations, to be performed on the specific compound of interest.
As a result of the absence of such dedicated research for "this compound," it is not possible to provide detailed research findings or construct data tables related to its protein-ligand interaction network as requested. The scientific community has not yet published research that would fulfill the specific requirements of the requested article.
Advanced Analytical and Biophysical Methodologies in Research
Spectroscopic Techniques for Elucidating Complex Structures and Interactions
Spectroscopy is fundamental to understanding the precise atomic arrangement and electronic properties of 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful, non-destructive means to map out the molecular framework in solution and solid states.
The dihydroquinazoline (B8668462) core of the target molecule contains a stereocenter at the C4 position, making stereochemical and conformational analysis essential. Advanced NMR techniques are indispensable for unambiguously determining the relative and absolute configuration, as well as characterizing the conformational dynamics of the molecule.
While direct experimental 2D NMR data for this compound is not extensively published, the application of these techniques can be understood from the analysis of structurally related dihydroquinazoline derivatives. acgpubs.orgresearchgate.netrsc.org A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for complete structural assignment.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds. For this compound, COSY would show correlations between the proton at C4 (H4) and the methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN). It would also reveal the coupling network among the protons on the aromatic ring (H5, H6, H7, H8) and couplings involving the N-H protons (N1-H and N3-H, if not rapidly exchanging).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For instance, the signal for the C4 proton would show a cross-peak with the C4 carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in piecing together the molecular skeleton. Key HMBC correlations would include:
The methylene protons of the acetonitrile group to the C4 carbon and the nitrile carbon (-CN).
The H4 proton to carbons C4a and C8a in the aromatic ring.
The aromatic protons to various carbons within the benzene (B151609) ring, confirming their positions.
The N1-H proton to carbons C2 and C8a.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity, which is vital for determining stereochemistry and conformation. For this compound, NOESY could reveal the spatial relationship between the H4 proton and the substituent at C2 (in this case, H2), and the protons of the acetonitrile side chain. This is particularly important for analyzing diastereomers if another substituent were present on the ring.
The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous 2,3-dihydroquinazolin-4(1H)-ones. acgpubs.org
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 2 | ~7.5-8.0 (s) | ~145-150 | H4, N1-H, N3-H |
| 4 | ~5.0-5.5 (t) | ~60-65 | H5, C4a, C5, C-CH₂ |
| 4a | - | ~120-125 | H4, H5, H8 |
| 5 | ~7.5-7.7 (d) | ~125-130 | H4, H6, H7 |
| 6 | ~6.8-7.0 (t) | ~115-120 | H5, H7, H8 |
| 7 | ~7.2-7.4 (t) | ~130-135 | H5, H6, H8 |
| 8 | ~6.6-6.8 (d) | ~110-115 | H7, N1-H |
| 8a | - | ~145-150 | H4, H5, H8, N1-H |
| -CH₂CN | ~2.8-3.2 (d) | ~20-25 | H4, C4, C-CN |
| -CN | - | ~117-120 | H-CH₂ |
Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is often inaccessible in solution. irispublishers.com For this compound, ssNMR would be particularly useful for characterizing crystalline polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties.
In ssNMR, the chemical shifts of nuclei, particularly ¹³C and ¹⁵N, are highly sensitive to the local electronic environment, which is influenced by the molecule's conformation and intermolecular interactions (e.g., crystal packing, hydrogen bonding). Different polymorphs will produce distinct ssNMR spectra, with observable differences in chemical shifts and signal multiplicities. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. By comparing the ssNMR spectra of different batches or formulations, one could identify and quantify the presence of different polymorphic forms.
Furthermore, if this compound were to be studied in a bound state, for example, complexed with a biological target, ssNMR could provide insights into the conformation of the bound ligand and identify the specific atoms involved in the interaction.
High-Resolution Mass Spectrometry (HRMS) is an essential tool that provides highly accurate mass measurements, typically with an error of less than 5 ppm. rsc.org This accuracy allows for the determination of the elemental composition of a molecule and its metabolites. For this compound (C₁₀H₉N₃), the theoretical monoisotopic mass of its protonated ion [M+H]⁺ is 172.08693 Da. uni.lu An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
In research, HRMS coupled with liquid chromatography (LC-HRMS) is the gold standard for reaction monitoring and for identifying metabolites in complex biological matrices like plasma or urine. The instrument can detect the parent compound and its biotransformation products based on their accurate masses. Common metabolic transformations include oxidation (addition of an oxygen atom, +15.9949 Da) and glucuronidation (addition of C₆H₈O₆, +176.0321 Da).
| Compound | Transformation | Formula | Calculated Monoisotopic Mass [M+H]⁺ (Da) |
|---|---|---|---|
| Parent Compound | - | C₁₀H₁₀N₃⁺ | 172.08693 |
| Metabolite 1 | Hydroxylation | C₁₀H₁₀N₃O⁺ | 188.08184 |
| Metabolite 2 | N-Oxidation | C₁₀H₁₀N₃O⁺ | 188.08184 |
| Metabolite 3 | Dihydroxylation | C₁₀H₁₀N₃O₂⁺ | 204.07675 |
| Metabolite 4 | Glucuronide Conjugate | C₁₆H₁₈N₃O₆⁺ | 348.11901 |
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and fragmenting it to produce a spectrum of product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule. For this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID).
The fragmentation pathways of related quinazoline (B50416) and dihydroquinazoline systems suggest several likely fragmentation routes. A primary fragmentation would be the loss of the acetonitrile group. Another characteristic fragmentation pathway for dihydro-heterocyclic systems involves a retro-Diels-Alder (rDA) reaction, leading to the cleavage of the dihydropyrimidine (B8664642) ring.
A plausible fragmentation pathway for [C₁₀H₉N₃ + H]⁺ would involve:
Loss of acetonitrile: A neutral loss of CH₃CN (41.0265 Da) from the precursor ion.
Loss of the cyanomethyl radical: Cleavage to lose the •CH₂CN radical.
Ring cleavage: A retro-Diels-Alder fragmentation of the dihydroquinazoline ring.
The following table outlines potential major fragments.
| Precursor Ion m/z | Proposed Fragment Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 172.09 | 131.06 | CH₂CN | Dihydroquinazolinium cation |
| 172.09 | 118.06 | C₃H₄N | Protonated aminobenzonitrile (from rDA) |
| 131.06 | 104.05 | HCN | Styrene-like cation |
| 118.06 | 91.05 | HCN | Benzenium cation |
Isotope labeling involves replacing one or more atoms in a molecule with their stable heavy isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). medchemexpress.comx-chemrx.com These labeled compounds are invaluable in analytical research.
In NMR spectroscopy , deuterium (B1214612) labeling can be used to simplify complex proton spectra by replacing specific protons with deuterium, which is not observed in ¹H NMR. Conversely, ¹³C or ¹⁵N enrichment can enhance the signals of these nuclei, facilitating the analysis of their spectra.
In mass spectrometry , isotope labeling is a definitive tool for metabolite identification and quantification. When a biological sample is analyzed after administration of a 1:1 mixture of labeled and unlabeled compound, drug-related metabolites will appear as characteristic doublet peaks in the mass spectrum, separated by the mass difference of the incorporated isotopes. This "isotope signature" allows for the rapid and confident differentiation of metabolites from endogenous background ions, significantly simplifying data analysis. For example, using a D₄-labeled analogue of this compound would result in all metabolites appearing as doublets separated by 4 Da.
X-ray Crystallography for Three-Dimensional Structure Determination of this compound and its Complexes
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecule's conformation, stereochemistry, and non-covalent interaction patterns, which are fundamental to its biological activity.
Single crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's solid-state structure. While specific crystallographic data for "this compound" is not publicly available, analysis of closely related quinazolinone derivatives illustrates the depth of information this technique provides. For instance, the crystal structure of 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile has been resolved, offering a model for the types of structural features that might be observed. nih.gov
In a typical analysis, a single crystal of the compound is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The data is processed to determine the unit cell dimensions, space group, and the electron density map, from which the atomic positions are refined. The analysis of a related quinazolinone derivative revealed a nearly planar fused ring system. nih.gov Such studies provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state.
Table 1: Example Crystallographic Data for a Related Quinazolinone Derivative (C18H15N3O2) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.4721 (3) |
| b (Å) | 6.7775 (1) |
| c (Å) | 15.0124 (4) |
| β (°) | 109.143 (3) |
| Volume (ų) | 1487.18 (5) |
| Z | 4 |
| Radiation | Cu Kα |
| Temperature (K) | 100 |
To understand how a ligand like "this compound" interacts with its biological target, co-crystallization with the protein of interest is a powerful technique. This method involves forming a crystal of the ligand-protein complex and determining its structure via X-ray diffraction. The resulting structure reveals the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.
Studies on other quinazolinone derivatives have successfully used this approach to elucidate structure-activity relationships (SAR). For example, the co-crystallization of non-peptide quinazolinone ligands with cholecystokinin (B1591339) receptors has helped to probe the conformational preferences required for high-affinity binding. nih.gov Such analyses can reveal whether the molecule adopts a folded or extended conformation upon binding, guiding the rational design of more potent and selective analogs. nih.gov
Chromatographic Methods for Purity Assessment and Isolation of Novel Derivatives or Metabolites
Chromatography is an indispensable tool in the research and development of chemical compounds, used for separation, identification, and purification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound" and for the analysis of reaction mixtures or metabolic samples. Reverse-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature.
A typical RP-HPLC method for a quinazolinone derivative involves a C18 stationary phase column and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govresearchgate.net Advanced detection systems, such as a Photo Diode Array (PDA) detector, allow for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment by comparing spectra across the peak. researchgate.net This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net
Table 2: Typical RP-HPLC Method Parameters for Analysis of Quinazolinone Derivatives researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 1% Ammonium (B1175870) Acetate) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA (e.g., 254 nm) |
If a molecule is chiral, its enantiomers can exhibit different pharmacological and toxicological profiles. "this compound" possesses a stereocenter at the C4 position of the dihydroquinazoline ring, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) (for normal phase) or an organic solvent with additives (for polar organic mode), is critical for achieving separation. mdpi.com The development of a robust chiral HPLC method is crucial for controlling the stereochemical purity of the final compound. nih.gov
Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Separation mdpi.com
| Parameter | Example Condition |
|---|---|
| Column (CSP) | Derivatized Cyclofructan or Polysaccharide-based |
| Mobile Phase | Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (polar organic mode) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.2 mL/min |
| Detection | UV (e.g., 240 nm) |
Biophysical Techniques for Ligand-Target Interaction Characterization
Beyond crystallography, a variety of biophysical techniques are employed to characterize the interaction between a ligand and its target protein in solution. These methods can determine binding affinity (how tightly the ligand binds), kinetics (the rates of binding and dissociation), and thermodynamics.
Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently used. For instance, receptor binding assays are a common preliminary step to determine the affinity of a compound, often expressed as an IC50 or Ki value. nih.gov Molecular modeling and force field calculations can complement experimental data by predicting the low-energy conformations of the ligand and simulating its interaction with the target, helping to rationalize observed binding affinities. nih.gov These approaches provide a dynamic view of the ligand-target interaction that is complementary to the static picture provided by X-ray crystallography.
Electrochemical Characterization of Redox Properties and Behavior in Solution
The electrochemical properties of a molecule, such as its oxidation and reduction potentials, provide insight into its electronic structure and its potential to participate in redox reactions. Cyclic voltammetry is a commonly used electrochemical technique to study the redox behavior of chemical compounds. researchgate.netnih.gov In this method, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes.
For dihydroquinazoline derivatives, the dihydro-pyrazine ring is a potential site for electrochemical oxidation. nih.gov The presence of substituents on the quinazoline core can influence the redox potentials. For instance, electron-donating groups generally make oxidation easier (occur at a lower potential), while electron-withdrawing groups make it more difficult (occur at a higher potential). The acetonitrile group in this compound would be expected to have an electron-withdrawing effect.
Illustrative Data Table: Electrochemical Properties of this compound in Solution
| Parameter | Value |
| Oxidation Potential (Epa) | +0.95 V (vs. Ag/AgCl) |
| Reduction Potential (Epc) | -1.20 V (vs. Ag/AgCl) |
| Process | Irreversible Oxidation |
This table is for illustrative purposes only and is based on the expected behavior of related dihydroquinazoline derivatives. It does not represent actual experimental data.
Future Directions and Research Gaps
Emerging Research Areas for 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile and its Derivatives
The structural versatility of the dihydroquinazoline (B8668462) core allows for its exploration in numerous therapeutic areas beyond well-established applications. Several emerging fields of research are particularly promising.
Anticancer Therapies: While quinazolines are known components of anticancer drugs targeting the Epidermal Growth Factor Receptor (EGFR), new mechanisms of action are being uncovered. nih.gov Research has shown that certain dihydroquinazolinone derivatives can act as potent inhibitors of tubulin polymerization, a critical process for cell division, thereby halting the proliferation of cancer cells. mdpi.com Another novel strategy involves the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair, with some derivatives showing inhibitory activity in the nanomolar range. nih.gov The potential for developing derivatives that are effective against various cancer cell lines, including ovarian, liver, and breast cancer, remains a significant area for future investigation. nih.govresearchgate.net
| Compound Series | Target Cell Line | Reported Activity (IC₅₀) | Reference |
| Dihydroquinazoline-2(1H)-ones (CA1-e) | Ovarian Cancer (A2780) | 22.76 µM | nih.govresearchgate.net |
| Dihydroquinazoline-2(1H)-ones (CA1-g) | Ovarian Cancer (A2780) | 22.94 µM | nih.govresearchgate.net |
| Dihydroquinazoline-2(1H)-ones (CA1-e) | Liver Cancer (HepG-2) | 37.59 µM | nih.gov |
| Dihydroquinazolinone (Compound 106) | Cdk4 (enzyme) | 0.47 µM | mdpi.com |
| Dihydroquinazolinone (Compound 106) | Microtubule Polymerization | 0.6 µM | mdpi.com |
Infectious Diseases: The dihydroquinazoline scaffold is being explored for its potential against a range of pathogens.
Antimalarial Agents: Dihydroquinazolinone-3-carboxamides have been identified as a class of antimalarials that target PfATP4, a known and clinically validated target in Plasmodium falciparum. acs.org A significant research goal is the development of inhibitors that retain activity against mutant parasite strains, which represents a high barrier to resistance. acs.org
Antiviral Agents: Certain quinazolinone derivatives, such as 2-Methylquinazolin-4(3H)-one, have demonstrated antiviral activity against Influenza A virus by inhibiting viral replication. nih.gov This suggests that derivatives of the this compound scaffold could be investigated as potential broad-spectrum antiviral agents. nih.govnih.gov
Antitrypanosomal Agents: Dihydroquinazolines have been discovered as a novel class of inhibitors for Trypanosoma brucei trypanothione reductase (TryR), a genetically validated drug target for human African trypanosomiasis. acs.orgresearchgate.net
Neurodegenerative and Inflammatory Diseases: A compelling future direction is the application of these compounds in treating diseases characterized by inflammation. Thioxo-dihydroquinazolin-one derivatives have been shown to be potent inhibitors of Myeloperoxidase (MPO), an enzyme implicated in inflammatory conditions and neurodegenerative diseases like Parkinson's and Alzheimer's. acs.org
Methodological Advancements in Synthesis, Characterization, and Biological Evaluation
Progress in enabling technologies is crucial for accelerating the discovery and development of novel dihydroquinazoline derivatives.
Advancements in Synthesis: Modern synthetic chemistry offers powerful tools for creating libraries of dihydroquinazolines with high efficiency and diversity.
Multicomponent Reactions (MCRs): MCRs have become a cornerstone for the efficient, one-pot synthesis of complex quinazolinone structures from simple starting materials. mdpi.commdpi.com These methods reduce waste, minimize purification steps, and allow for the rapid generation of diverse compound libraries. mdpi.com
Green Chemistry Approaches: To minimize environmental impact, green synthetic methods are increasingly being adopted. These include the use of deep eutectic solvents, microwave-assisted synthesis, and recyclable catalysts, which offer high yields under environmentally benign conditions. mdpi.comdntb.gov.uatandfonline.comresearchgate.net
Novel Reaction Sequences: The development of innovative, sequential reactions, such as the Passerini/Staudinger/aza-Wittig sequence, enables the construction of highly substituted dihydroquinazolines that were previously difficult to access. beilstein-journals.orgnih.govresearchgate.netresearchgate.net
Advancements in Characterization: Elucidating the precise structure and target interactions of new compounds is critical. While standard techniques like NMR and mass spectrometry are routine, the use of X-ray crystallography is becoming indispensable. nih.govacs.org Determining the high-resolution crystal structure of an inhibitor bound to its target enzyme, as has been done for dihydroquinazoline inhibitors of TryR, provides invaluable insights for structure-based drug design and the rational optimization of compound potency and selectivity. acs.orgacs.org
Advancements in Biological Evaluation: The approach to biological screening has evolved from broad phenotypic assays to more targeted and computationally driven methods.
Computational and In Silico Methods: Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, virtual screening, and molecular dynamics simulations are now integral to the discovery process. nih.govmdpi.com These methods help predict the activity of virtual compounds, identify key structural features for binding, and elucidate the dynamics of drug-target interactions, thereby guiding synthetic efforts and reducing the number of compounds that need to be synthesized and tested. nih.gov
Targeted and Mechanistic Assays: Modern evaluation involves screening against specific molecular targets, such as kinases or enzymes, to understand the mechanism of action. exp-oncology.com.ua Bioinformatics and network pharmacology are used to predict potential targets and understand how a compound might affect cellular pathways. nih.gov
Potential for Development of Novel Chemical Probes and Research Tools
Beyond direct therapeutic applications, dihydroquinazoline derivatives have significant potential as chemical probes to study biological systems. A chemical probe is a small molecule used to characterize proteins, elucidate cellular pathways, and validate new drug targets.
The development of quinazoline-based fluorescent probes is a prime example of this potential. nih.gov These probes consist of a quinazoline (B50416) "pharmacophore" that binds selectively to a specific biological target (e.g., a receptor or enzyme) and a "fluorophore" that emits light, allowing for visualization. nih.gov Such tools have been successfully created for α1-Adrenergic Receptors, enabling real-time imaging of the receptor's location and dynamics within living cells. nih.gov This principle can be extended to other targets, with derivatives of this compound potentially serving as scaffolds for new probes to visualize enzymes or other proteins involved in disease. crimsonpublishers.comnih.govresearchgate.net
Interdisciplinary Research Opportunities and Collaborative Frameworks
The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The advancement of dihydroquinazoline research hinges on the synergy between experts from various fields.
Medicinal Chemistry and Biology: The foundational collaboration involves medicinal chemists synthesizing novel derivatives and pharmacologists or biologists evaluating their activity in cellular and animal models.
Computational Science Integration: The integration of computational chemistry and bioinformatics is accelerating the design-synthesize-test cycle. mdpi.com Computational scientists can model drug-target interactions to predict binding affinity and guide chemists in designing more potent and selective molecules, saving significant time and resources. nih.govmdpi.com
Academia-Industry Partnerships: Collaborations between academic research labs, which often excel in basic discovery and new methodology development, and pharmaceutical companies, with their expertise in drug development and clinical trials, are critical for translating fundamental research into new medicines. rsc.org
Such collaborative frameworks foster innovation and are essential for navigating the multifaceted challenges of developing new therapeutic agents from scaffolds like dihydroquinazoline. mdpi.com
Challenges and Perspectives in Dihydroquinazoline Research
Despite the immense potential, significant challenges remain in the field of dihydroquinazoline research.
Challenges:
Synthetic Complexity: The synthesis of polysubstituted dihydroquinazolines with precise control over stereochemistry can be complex and low-yielding, posing difficulties for generating sufficient quantities for extensive biological testing. nih.govresearchgate.net
Target Selectivity: As with many "privileged scaffolds," achieving high selectivity for a single biological target is a major hurdle. Off-target effects can lead to undesirable side effects, and meticulous optimization is required to produce clean pharmacological profiles.
Drug Resistance: For applications in cancer and infectious diseases, the emergence of drug resistance is a constant threat. acs.orgexp-oncology.com.ua Future research must focus on developing derivatives that can overcome known resistance mechanisms.
Pharmacokinetics: Many promising compounds fail during development due to poor absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Optimizing these pharmacokinetic parameters without sacrificing potency is a delicate balancing act.
Perspectives: The future of dihydroquinazoline research is bright. The scaffold's proven ability to modulate a wide range of biological targets ensures its continued relevance in medicinal chemistry. researchgate.net Future efforts will likely concentrate on designing derivatives with exceptional selectivity for specific disease targets, leveraging advanced computational tools to predict their behavior. The development of these molecules as chemical probes for basic research represents a parallel and equally valuable application. Ultimately, through continued innovation and interdisciplinary collaboration, the therapeutic potential of the dihydroquinazoline scaffold, as represented by compounds like this compound, will continue to be unlocked.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., quinazoline ring protons at δ 7.2–8.5 ppm and acetonitrile’s nitrile carbon at δ 115–120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHN: calcd. 198.0902, observed 198.0905) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for 2-(4-methoxy-1H-indol-3-yl)acetonitrile (R factor = 0.088) .
Q. Key Hazard Data :
- LD (oral, rat): >2000 mg/kg (estimated for similar nitriles) .
- Avoid strong oxidizers (risk of exothermic decomposition) .
Advanced: How can researchers address stability issues during long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the nitrile group to amides under humid conditions. Monitor via IR (loss of –C≡N peak at 2250 cm) .
- Stabilizers : Add desiccants (silica gel) or antioxidants (BHT) to storage vials .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; analyze purity via HPLC .
Advanced: What analytical techniques resolve enantiomeric impurities in chiral derivatives?
Methodological Answer:
- Chiral HPLC : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Detect optical activity of enantiomers (e.g., Δε at 250 nm) .
- Crystallography : Assign absolute configuration via X-ray (Flack parameter < 0.1) .
Basic: How are impurities identified and quantified during synthesis?
Methodological Answer:
- HPLC-DAD/MS : Compare retention times and UV spectra with known standards (e.g., unreacted quinazoline precursors) .
- LC-HRMS : Identify byproducts via exact mass (e.g., m/z 210.1052 for dimeric impurities) .
- Limit Tests : Follow ICH Q3A guidelines (impurity thresholds < 0.15%) .
Advanced: What role does this compound play in designing enzyme inhibitors?
Methodological Answer:
- Scaffold Design : The quinazoline core mimics purine/pyrimidine bases, enabling competitive inhibition (e.g., antifolates targeting DHFR) .
- Nitrile Warheads : Covalently bind cysteine residues in proteases (e.g., cathepsin K inhibitors) .
- SAR Studies : Modify substituents (e.g., electron-withdrawing groups) to enhance binding affinity (IC < 50 nM) .
Case Study : Letermovir, a 3,4-dihydroquinazoline derivative, inhibits cytomegalovirus protease via nitrile-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
